

LYG-409: A Technical Guide to its Chemical Properties and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

LYG-409 is a novel, potent, and selective GSPT1 (G1 to S phase transition 1) molecular glue degrader with promising therapeutic potential in oncology.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, a detailed account of its synthesis, and an exploration of its mechanism of action.

Core Chemical Properties

LYG-409, a 2H-chromene derivative, is an orally bioavailable small molecule.[1][2][3] Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Source
IUPAC Name	N-((2-(2,6-Dioxopiperidin-3- yl)-1-oxoisoindolin-5- yl)methyl)-6- (trifluoromethoxy)-2H- chromene-3-carboxamide	[4]
Molecular Formula	C25H20F3N3O6	[4][5]
Molecular Weight	515.44 g/mol	[5][6]
CAS Number	3053857-55-6	[5]
Appearance	Solid	[4]
Solubility	Soluble in DMSO (100 mg/mL, 194.01 mM)	[5]
In Vivo Solubility	≥ 5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline	[5]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[5][7]

Synthesis of LYG-409

The synthesis of **LYG-409** is detailed in the supporting information of the primary publication in the Journal of Medicinal Chemistry.[7] While the full experimental protocol from the source is not reproduced here, the general synthetic strategy involves the coupling of a pomalidomidederived amine with a 6-(trifluoromethoxy)-2H-chromene-3-carboxylic acid moiety.

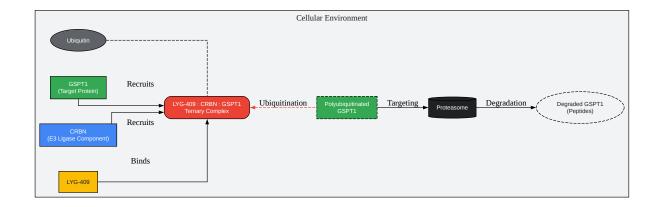
The synthesis of the pomalidomide core, 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline, and its derivatives is a well-established process in medicinal chemistry. Generally, it involves the condensation of a substituted phthalic anhydride or a related precursor with α -aminoglutarimide hydrochloride.



The 2H-chromene fragment can be synthesized through various methods, often involving the reaction of a substituted salicylaldehyde with a suitable three-carbon component.

Mechanism of Action: GSPT1 Degradation

LYG-409 functions as a molecular glue, a type of small molecule that induces the interaction between two proteins that would not normally associate.[1][2] Specifically, **LYG-409** facilitates the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the target protein GSPT1.[1][4] This proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome.[1][4] The degradation of GSPT1, a translation termination factor, has been shown to be a promising therapeutic strategy for certain cancers, including acute myeloid leukemia and prostate cancer.[1][2][3]



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Caption: Signaling pathway of **LYG-409** mediated GSPT1 degradation.



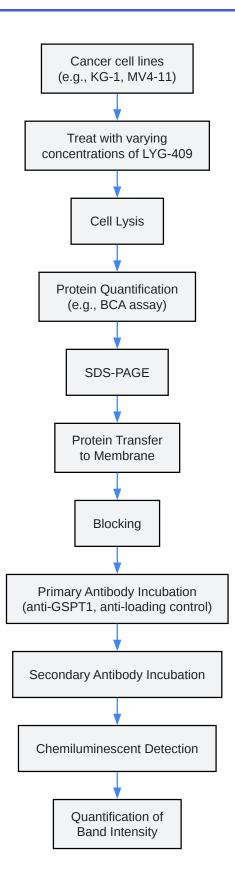
Experimental Protocols

Detailed experimental protocols for the biological evaluation of **LYG-409**, including cell proliferation assays, GSPT1 degradation assays, and in vivo xenograft models, are described in the primary research article.[1][3] The following provides a general overview of the types of experiments conducted.

GSPT1 Degradation Assay (Western Blot)

A common method to quantify protein degradation is through Western blotting.





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Caption: General workflow for a Western blot experiment.



In Vitro Anti-proliferative Assay

The anti-proliferative activity of **LYG-409** is typically assessed using cell viability assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.

- Cell Seeding: Cancer cells (e.g., KG-1, MV4-11) are seeded in 96-well plates.
- Compound Treatment: Cells are treated with a serial dilution of LYG-409 for a specified period (e.g., 72 hours).
- Lysis and Luminescence Measurement: A reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
- Data Analysis: The luminescent signal is measured, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Conclusion

LYG-409 is a significant development in the field of targeted protein degradation. Its potent and selective degradation of GSPT1 offers a promising new therapeutic avenue for cancers dependent on this protein. The data presented in this guide, drawn from peer-reviewed literature and supplier information, provides a solid foundation for researchers and drug development professionals interested in further exploring the potential of **LYG-409** and other GSPT1-targeting molecular glues.

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